2-Chloro-5-isopropylphenol

Catalog No.
S6610339
CAS No.
16606-24-9
M.F
C9H11ClO
M. Wt
170.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-isopropylphenol

CAS Number

16606-24-9

Product Name

2-Chloro-5-isopropylphenol

IUPAC Name

2-chloro-5-propan-2-ylphenol

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

InChI

InChI=1S/C9H11ClO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3

InChI Key

QUTROBFCLJOSIP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)Cl)O

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)O

2-Chloro-5-isopropylphenol is an organic compound with the chemical formula C₉H₁₁ClO. It is characterized by a phenolic structure where a chlorine atom and an isopropyl group are attached to a benzene ring. This compound is recognized for its potential applications in various fields, including pharmaceuticals and industrial chemistry.

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives, often using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction can convert it into more saturated compounds, typically utilizing reducing agents like sodium borohydride.
  • Electrophilic Aromatic Substitution: The presence of the chlorine atom allows for substitution reactions where other functional groups can be introduced onto the benzene ring.

The synthesis of 2-chloro-5-isopropylphenol can be achieved through several methods:

  • Alkylation of Phenol: One common method involves the alkylation of phenol with propylene in the presence of a catalyst such as aluminum chloride. This reaction typically occurs under controlled temperature and pressure conditions to favor the formation of the ortho-isomer .
  • Industrial Production: In industrial settings, similar alkylation processes are employed on a larger scale, optimizing reaction conditions to maximize yield and purity. The product is purified through distillation or recrystallization techniques.

2-Chloro-5-isopropylphenol has diverse applications, including:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of various pharmaceutical compounds.
  • Industrial Chemicals: Used in the production of disinfectants and antiseptics due to its antimicrobial properties.

Its unique structure allows it to act effectively in these roles, making it valuable in both research and industrial contexts.

Several compounds share structural similarities with 2-chloro-5-isopropylphenol. Here are some notable examples:

Compound NameChemical FormulaSimilarity Index
4-Chloro-2-isopropyl-5-methylphenolC₁₀H₁₃ClO0.98
6,6'-Methylenebis(4-chloro-2-isopropyl-5-methylphenol)C₂₀H₁₈Cl₂O₂0.91
1-Chloro-5-isopropyl-4-methoxy-2-methylbenzeneC₁₀H₁₃ClO₂0.89
4-Chloro-2-(1-phenylethyl)phenolC₁₁H₁₃ClO0.88

These compounds exhibit varying degrees of biological activity and utility, but 2-chloro-5-isopropylphenol stands out due to its specific receptor interactions and potential applications in pharmaceuticals and industrial chemistry .

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

170.0498427 g/mol

Monoisotopic Mass

170.0498427 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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